

Chemical structure and properties of Immepip dihydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Immepip dihydrobromide

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Immepip Dihydrobromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Immepip dihydrobromide is a potent and selective small molecule agonist targeting the histamine H3 and H4 receptors. Its high affinity and specificity have established it as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these receptors, particularly within the central nervous system and the immune system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Immepip dihydrobromide**. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

Immepip, with the IUPAC name 4-((1H-imidazol-5-yl)methyl)piperidine, is a synthetic organic compound. It is commonly supplied as a dihydrobromide salt, which enhances its stability and solubility in aqueous solutions.

Property	Value	Reference(s)
IUPAC Name	4-((1H-imidazol-5-yl)methyl)piperidine;dihydrobromide	[1]
CAS Number	164391-47-3	[2][3]
Molecular Formula	C ₉ H ₁₅ N ₃ ·2HBr	[2][3]
Molecular Weight	327.06 g/mol	[2][4]
Appearance	White to off-white solid	[2]
Solubility	Soluble in water (<32.71 mg/mL) and DMSO	[2][3]
Storage	Desiccate at room temperature	[2][5]
SMILES	<chem>C1CNCC(C1)Cc2c[nH]cn2.Br.Br</chem>	[2]

Pharmacological Properties and Biological Activity

Immepip dihydrobromide is a high-affinity agonist for the histamine H3 receptor and also demonstrates significant agonist activity at the histamine H4 receptor.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of Immepip for histamine receptors. The compound exhibits high affinity for the human histamine H3 and H4 receptors, with significantly lower affinity for the H1 and H2 subtypes, underscoring its selectivity.

Receptor	Ligand	Species	K _i (nM)	Reference(s)
Histamine H ₃	Immepip	Human	0.4	[5][6]
Histamine H ₄	Immepip	Human	9	[5][6]
Histamine H ₁	Immepip	Guinea Pig	>16,000	[7]
Histamine H ₂	Immepip	Human	>16,000	[7]

Functional Activity

As an agonist, Immepip mimics the action of endogenous histamine at H3 and H4 receptors, leading to the activation of downstream signaling pathways. The histamine H3 and H4 receptors are primarily coupled to the G α i/o family of G-proteins.

Assay	Receptor	Species/System	Parameter	Value	Reference(s)
Inhibition of [³ H]-noradrenaline release	Histamine H ₃	Rat Cerebral Cortex	pD ₂	8.8	[8]

Note: pD₂ is the negative logarithm of the EC₅₀ value. A pD₂ of 8.8 corresponds to an EC₅₀ of approximately 1.58 nM.

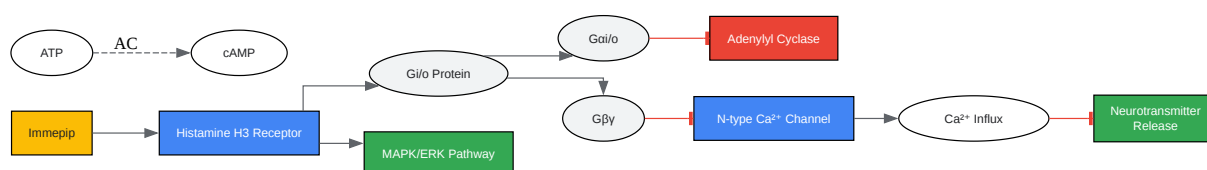
Signaling Pathways

Activation of the G α i/o-coupled H3 and H4 receptors by Immepip initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Histamine H₃ Receptor Signaling

The H3 receptor is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Its activation by Immepip leads to:

- **Inhibition of Adenylyl Cyclase:** The activated Gai/o subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP.
- **Modulation of Ion Channels:** The Gβγ subunits can directly interact with and modulate the activity of N-type voltage-gated calcium channels, leading to a reduction in calcium influx and consequently, neurotransmitter release.
- **Activation of MAPK/ERK Pathway:** H3 receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.



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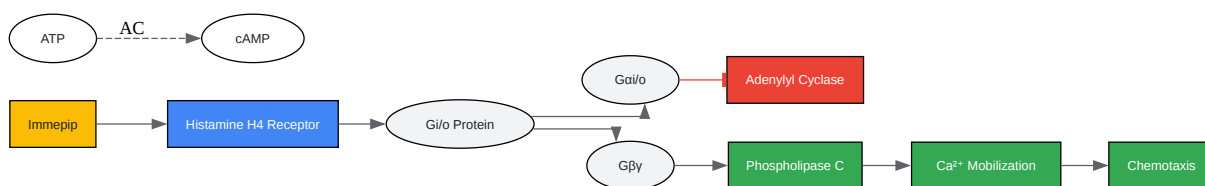
Histamine H₃ Receptor Signaling Pathway

Histamine H₄ Receptor Signaling

The H₄ receptor is highly expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses. Its activation by Immeipip leads to:

- **Inhibition of Adenylyl Cyclase:** Similar to the H₃ receptor, the Gai/o subunit inhibits adenylyl cyclase activity.
- **Calcium Mobilization:** The Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC).
- **MAPK Activation:** H₄ receptor stimulation also leads to the activation of MAPK pathways.

- Cellular Responses: These signaling events culminate in cellular responses such as chemotaxis and cytokine release.



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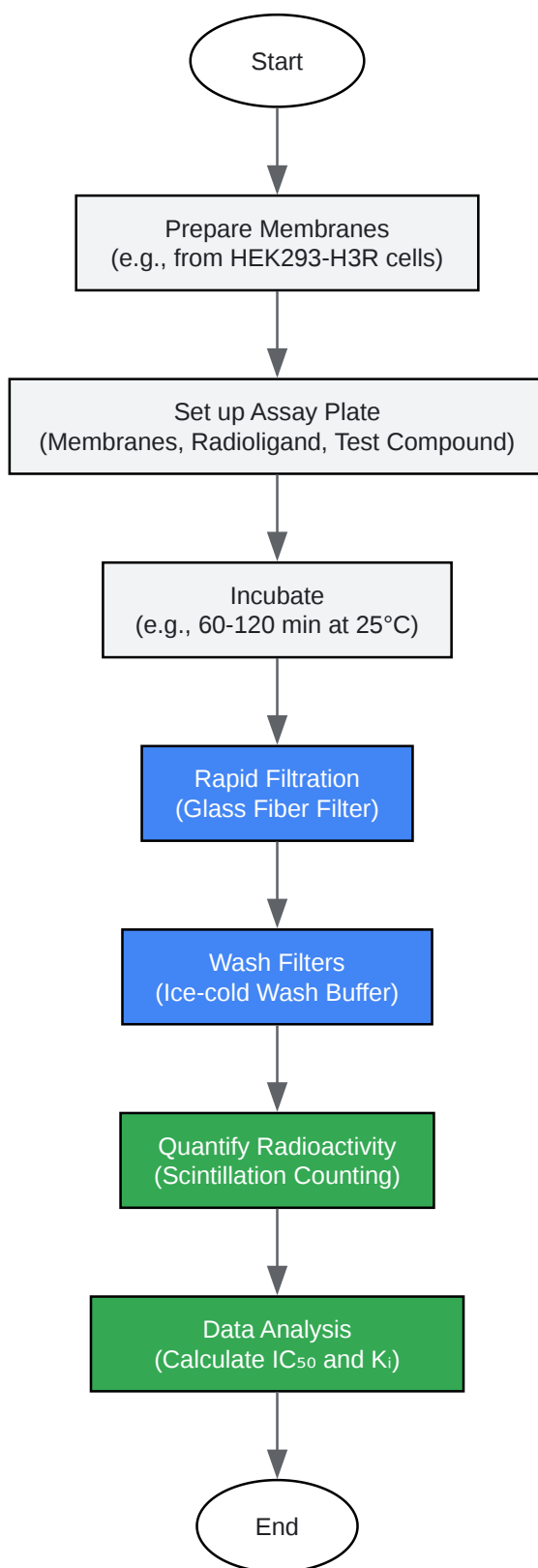
Histamine H₄ Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving **Immeipip dihydrobromide**.

Radioligand Binding Assay for Histamine H₃ Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H₃ receptor using membranes from cells expressing the receptor and a radiolabeled ligand.



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Radioligand Binding Assay Workflow

Materials:

- Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor, or rat cortical membranes.
- Radioligand: [^3H]N α -methylhistamine ([^3H]NAMH) or [^{125}I]iodophenpropit.
- Test Compound: **Immepip dihydrobromide** or other unlabeled ligands.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 μM clobenpropit).
- 96-well plates, glass fiber filters, cell harvester, and a scintillation counter.

Procedure:

- Membrane Preparation: Thaw frozen cell pellets or brain tissue on ice. Homogenize in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, add in order:
 - Assay buffer.
 - A fixed concentration of radioligand (typically at its K_d value).
 - Increasing concentrations of the unlabeled test compound (e.g., Immepip).
 - For total binding wells, add vehicle instead of the test compound.
 - For non-specific binding wells, add the non-specific binding control.
 - Add the membrane suspension to initiate the reaction.

- Incubation: Incubate the plate for 60-120 minutes at 25°C with gentle shaking to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of an H3 receptor agonist like Immepip to inhibit forskolin-stimulated cAMP production in whole cells.

Materials:

- Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
- Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
- Stimulant: Forskolin.
- Test Compound: **Immepip dihydrobromide**.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- 384-well plates.

Procedure:

- **Cell Plating:** Seed the H3R-expressing cells into 384-well plates and allow them to adhere overnight.
- **Compound Preparation:** Prepare serial dilutions of **Immepip dihydrobromide** in assay buffer containing a fixed concentration of IBMX (e.g., 0.5 mM).
- **Assay:** a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted test compound to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add a concentration of forskolin that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM). d. Incubate for a further 15-30 minutes at 37°C.
- **cAMP Detection:** Lyse the cells and measure the intracellular cAMP concentration following the manufacturer's protocol for the chosen detection kit.
- **Data Analysis:** Plot the cAMP concentration against the log of the Immepip concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximal inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Microdialysis for Hypothalamic Histamine Release

This protocol describes the in vivo measurement of histamine release in the anterior hypothalamus of an anesthetized rat following the administration of Immepip.

Materials:

- **Animal Model:** Male Sprague-Dawley or Wistar rats.
- **Anesthetic:** Urethane.
- **Microdialysis Probe:** A probe with a suitable molecular weight cut-off.
- **Perfusion Fluid:** Ringer's solution (or artificial cerebrospinal fluid).
- **Test Compound:** **Immepip dihydrobromide**.

- Stereotaxic apparatus, microinfusion pump, fraction collector.
- HPLC system with fluorescence detection for histamine analysis.

Procedure:

- **Animal Preparation:** Anesthetize the rat with urethane and place it in a stereotaxic apparatus.
- **Probe Implantation:** Surgically implant a microdialysis probe into the anterior hypothalamic area.
- **Perfusion:** Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1 μ L/min).
- **Basal Sample Collection:** After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of histamine release.
- **Drug Administration:** Administer **Immepip dihydrobromide** via an appropriate route (e.g., intraperitoneal injection or through the microdialysis probe).
- **Post-treatment Sample Collection:** Continue to collect dialysate samples at the same intervals for a defined period after drug administration.
- **Histamine Analysis:** Analyze the histamine concentration in the dialysate samples using a sensitive HPLC-fluorescence method.
- **Data Analysis:** Express the histamine concentrations as a percentage of the mean basal level and plot the time course of the effect of Immepip on histamine release.

Formalin Test for Nociception

The formalin test is a model of tonic pain in which Immepip's analgesic effects can be evaluated.

Materials:

- **Animal Model:** Male Sprague-Dawley rats or Swiss Webster mice.
- **Noxious Stimulus:** 5% formalin solution in saline.

- Test Compound: **Immepip dihydrobromide**.
- Observation chambers with mirrors for unobstructed viewing of the paws.
- Syringes for drug and formalin administration.

Procedure:

- Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate to the environment.
- Drug Pre-treatment: Administer **Immepip dihydrobromide** or vehicle at a defined time before the formalin injection.
- Formalin Injection: Inject a small volume of 5% formalin (e.g., 50 μ L for rats, 20 μ L for mice) subcutaneously into the plantar surface of one hind paw.
- Behavioral Observation: Immediately after the injection, start recording the animal's nociceptive behavior. The observation period is divided into two phases:
 - Phase 1 (Early Phase): 0-5 minutes post-injection. This phase reflects acute nociceptive pain.
 - Phase 2 (Late Phase): 15-40 minutes post-injection. This phase is associated with inflammatory pain.
- Data Recording: Measure the total time the animal spends licking, biting, or flinching the injected paw during each phase.
- Data Analysis: Compare the nociceptive scores between the Immepip-treated and vehicle-treated groups for both phases to determine the analgesic effect of the compound.

Conclusion

Immepip dihydrobromide remains a cornerstone tool for the pharmacological investigation of histamine H3 and H4 receptors. Its high potency and selectivity, combined with a well-characterized profile, make it an excellent choice for a wide range of in vitro and in vivo studies. The detailed protocols provided in this guide are intended to assist researchers in the effective

application of **Immepip dihydrobromide** to further elucidate the complex roles of the histaminergic system in health and disease.

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- To cite this document: BenchChem. [Chemical structure and properties of Immepip dihydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671797#chemical-structure-and-properties-of-immepip-dihydrobromide]

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